

Application Notes: Analysis of N-Nitrosopropranolol using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *N-Nitrosopropranolol*

Cat. No.: *B1217540*

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Introduction

N-Nitrosopropranolol is a nitrosamine impurity of Propranolol, a widely used beta-blocker. Due to the potential carcinogenic nature of nitrosamine impurities, regulatory bodies require strict control and monitoring of these substances in pharmaceutical products.[1][2][3] The analysis of **N-Nitrosopropranolol** is predominantly performed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), as it is a non-volatile and thermally labile compound. Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging; it is considered less suitable for non-volatile compounds like **N-Nitrosopropranolol** without a derivatization step to increase volatility and thermal stability.[1]

This document provides a detailed, albeit hypothetical, protocol for the analysis of **N-Nitrosopropranolol** by GC-MS following a derivatization procedure. It also includes validated quantitative data from established LC-MS/MS methods for reference.

Hypothetical GC-MS Protocol with Derivatization

This proposed method is based on established derivatization techniques for other non-volatile nitrosamines, specifically denitrosation followed by sulfonylation. This process chemically alters the **N-Nitrosopropranolol** molecule to make it suitable for GC-MS analysis.

Principle of Derivatization

The core of this method is a two-step derivatization process:

- **Denitrosation:** The nitroso group (-NO) is chemically removed from the **N-Nitrosopropranolol** molecule. This is typically achieved using a reagent like hydrobromic acid in an acetic acid solution.
- **Sulfonylation:** The resulting secondary amine is then reacted with a sulfonylating agent, such as p-toluenesulfonyl chloride. This creates a more stable and volatile derivative that can be readily analyzed by GC-MS.

This derivatization enhances the chromatographic behavior and mass spectrometric response of the analyte.

Experimental Protocols

1. Sample Preparation Protocol (Hypothetical)

This protocol outlines the steps for the extraction and derivatization of **N-Nitrosopropranolol** from a drug substance or product.

- **1.1. Standard Preparation:**
 - Prepare a stock solution of **N-Nitrosopropranolol** at 1 mg/mL in methanol.
 - Perform serial dilutions of the stock solution with dichloromethane to prepare calibration standards at concentrations ranging from 0.01 ng/mL to 10 ng/mL.
- **1.2. Sample Extraction from Drug Product (Tablets):**
 - Weigh and grind a representative number of tablets to obtain a fine powder.
 - Accurately weigh a portion of the powder equivalent to 250 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.
 - Add 10 mL of 1M Sodium Hydroxide (NaOH) solution, vortex for 1 minute, and shake for 5 minutes.

- Add 2.0 mL of dichloromethane, vortex for 1 minute, and shake for another 5 minutes to perform a liquid-liquid extraction.^{[4][5]}
- Centrifuge the mixture at approximately 10,000 x g for 5 minutes to separate the layers.
- Carefully transfer the lower organic (dichloromethane) layer to a clean tube for the derivatization step.
- 1.3. Derivatization Procedure (Denitrosation-Sulfonylation):
 - To the extracted dichloromethane solution, add 20 µL of a denitrosation reagent (e.g., a solution of hydrobromic and acetic acids).
 - Vortex the mixture and allow it to react for 10 minutes at room temperature.
 - Neutralize the reaction by adding 150 µL of 0.5 M Sodium Bicarbonate (NaHCO₃) buffer.
 - Add 200 µL of 2 M NaOH to make the solution alkaline.
 - Add 100 µL of a 1.0 g/L solution of p-toluenesulfonyl chloride (p-TSC) in a suitable solvent.
 - Seal the tube and heat at 60°C for 30 minutes to complete the sulfonylation reaction.
 - After cooling, the organic layer is ready for GC-MS analysis.

2. GC-MS Instrumental Parameters (Hypothetical)

The following are suggested starting parameters for the GC-MS analysis of the derivatized **N-Nitrosopropanolol**. Optimization will be required.

Parameter	Suggested Setting
Gas Chromatograph	
Column	SH-I-624Sil MS (or equivalent), 30 m x 0.25 mm I.D., 1.4 µm film thickness
Injection Volume	2 µL
Injection Mode	Splitless
Injector Temperature	250°C
Carrier Gas	Helium
Oven Program	Initial: 70°C for 4 minRamp: 20°C/min to 240°C, hold for 3.5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ion Source Temp.	250°C
Transfer Line Temp.	250°C
Acquisition Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)	To be determined from the mass spectrum of the derivatized N-Nitrosopropanolol
Product Ions (Q3)	To be determined from the fragmentation pattern of the precursor ion

3. Method Validation Parameters

For this hypothetical method to be considered reliable, it would need to undergo rigorous validation as per ICH guidelines. The key parameters to be assessed are:

- **Specificity:** The ability to detect the analyte unequivocally in the presence of other components.

- **Linearity:** The demonstration of a linear relationship between the concentration of the analyte and the instrumental response.
- **Accuracy and Precision:** The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

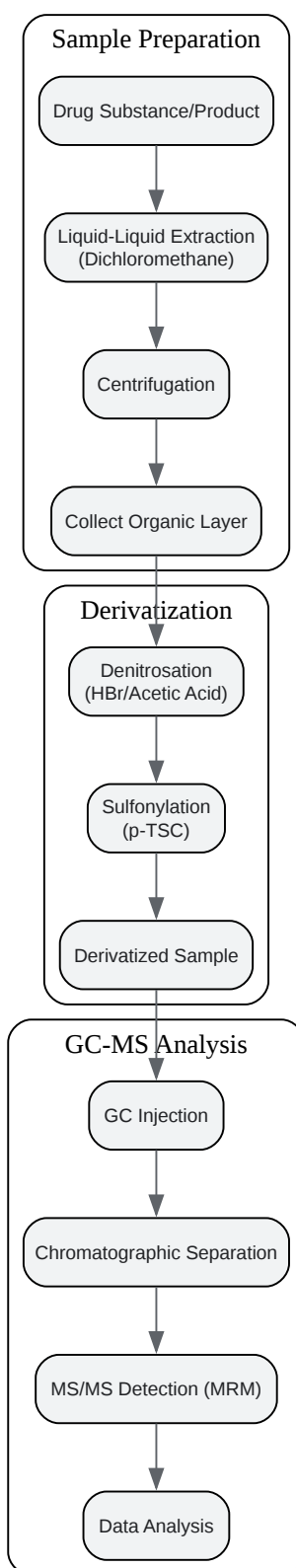
Data Presentation

As no quantitative data for the GC-MS analysis of **N-Nitrosopropranolol** is available, the following table summarizes the performance of validated LC-MS/MS methods, which are the industry standard for this analysis.

Table 1: Summary of Quantitative Data from Validated LC-MS/MS Methods for **N-Nitrosopropranolol** Analysis

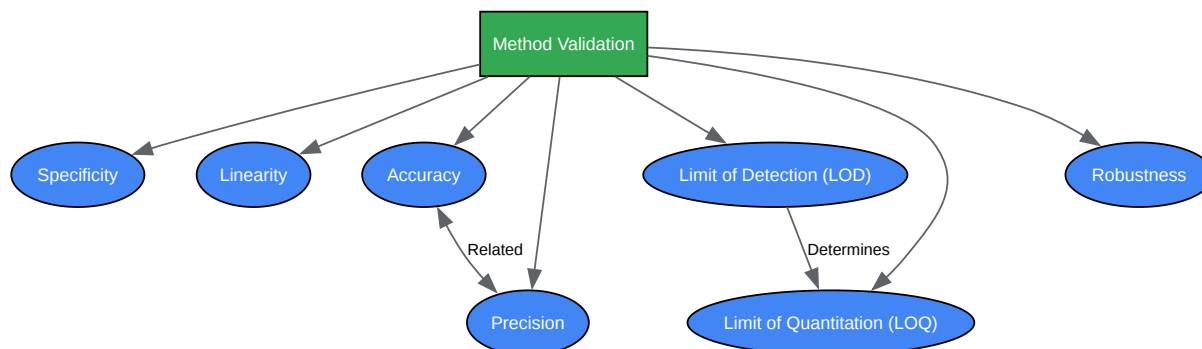
Parameter	Method 1	Method 2
Instrumentation	SCIEX® QTRAP® 6500+	Agilent 6470 LC/TQ
Linearity Range	0.01 to 10 ng/mL	0.025 to 10 ng/mL
Correlation Coefficient (r^2)	>0.99	>0.99
Limit of Detection (LOD)	0.005 ng/mL	Not explicitly stated, but LOQ is 25 pg/mL
Limit of Quantitation (LOQ)	0.010 ng/mL	25 pg/mL (0.025 ng/mL)
Accuracy (% Recovery)	85% to 111%	Not explicitly stated in percentage, but established
Precision (%CV)	6.74% at LLOQ	Not explicitly stated
Reference	Phenomenex TN-1334	Agilent Application Note 5994-5221EN

Visualizations



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Caption: Hypothetical workflow for **N-Nitrosoproprianolol** analysis by GC-MS.



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Caption: Key parameters for analytical method validation.

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